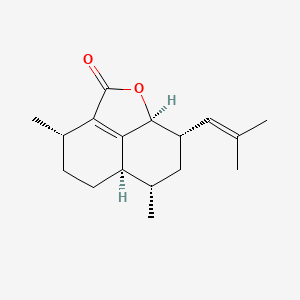

Amphilectolide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H24O2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(1S,5S,8R,9S,11S)-5,9-dimethyl-11-(2-methylprop-1-enyl)-2-oxatricyclo[6.3.1.04,12]dodec-4(12)-en-3-one |

InChI |

InChI=1S/C17H24O2/c1-9(2)7-12-8-11(4)13-6-5-10(3)14-15(13)16(12)19-17(14)18/h7,10-13,16H,5-6,8H2,1-4H3/t10-,11-,12+,13+,16-/m0/s1 |

InChI Key |

RFJFCCPDRLPPJT-WKIHFJMMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@H]3C2=C1C(=O)O3)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C3C2=C1C(=O)O3)C=C(C)C)C |

Synonyms |

amphilectolide |

Origin of Product |

United States |

Advanced Methodologies for Amphilectolide Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

The structural elucidation of amphilectolide relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed insights into the molecule's connectivity and composition. jeolusa.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds like this compound. jeolusa.com It provides information on the chemical environment of individual atoms, their connectivity, and their through-space proximity, which is crucial for a complete structural assignment.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound. rsc.orgismrm.org The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants, which provides information about neighboring protons. acs.org The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. rsc.org Together, these 1D spectra allow for the preliminary identification of key functional groups and the basic carbon skeleton of the this compound backbone and its associated side chains.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Key Moieties in a Macrolide Structure

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl Protons (CH₃) | 0.8 - 1.5 | 10 - 25 |

| Methylene Protons (CH₂) | 1.2 - 2.5 | 20 - 40 |

| Methine Protons (CH) | 1.5 - 4.0 | 25 - 60 |

| Olefinic Protons (C=CH) | 4.5 - 6.5 | 100 - 150 |

| Carbinol Protons (CH-O) | 3.5 - 4.5 | 60 - 85 |

| Ester Carbonyl (C=O) | - | 165 - 175 |

Note: This table provides typical chemical shift ranges and is for illustrative purposes. Actual values for this compound would be specific to its unique structure.

Two-dimensional (2D) NMR experiments are critical for assembling the complete structure of this compound by establishing correlations between different nuclei. nd.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com This helps to piece together fragments of the molecule by connecting adjacent protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the relative stereochemistry of the molecule by revealing through-space interactions between protons on different parts of the this compound structure. researchgate.net

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Information Gained | Example Correlation in a Hypothetical Macrolide Fragment |

| COSY | ¹H-¹H connectivity (2-3 bonds) | A cross-peak between H-2 and H-3 indicates they are adjacent. |

| HSQC | ¹H-¹³C direct connectivity (1 bond) | A cross-peak between a proton at δ 3.5 and a carbon at δ 70 confirms a CH-O group. |

| HMBC | ¹H-¹³C long-range connectivity (2-4 bonds) | A cross-peak from a methyl proton signal to a carbonyl carbon signal connects the methyl group to the ester. |

| NOESY | ¹H-¹H through-space proximity | A cross-peak between a methyl group's protons and a methine proton on the macrolide ring suggests their spatial closeness, aiding in stereochemical assignment. |

One-Dimensional NMR (¹H, ¹³C) for Backbone and Side Chain Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. slideshare.net It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. labmanager.com This precision allows for the determination of the exact molecular formula of this compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. chromatographyonline.commeasurlabs.com The experimentally determined mass is compared against calculated masses for potential formulas, enabling the unambiguous assignment of the elemental composition.

Table 3: Example of HRMS Data for Molecular Formula Determination

| Ion | Measured m/z | Calculated m/z | Difference (ppm) | Proposed Molecular Formula |

| [M+Na]⁺ | 527.3031 | 527.3036 | -0.95 | C₂₈H₄₄O₇Na |

Note: This is a hypothetical example to illustrate the principle. The data would be specific to an actual analysis of this compound.

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is highly dependent on the molecule's structure. albany.edu Analysis of the fragmentation pattern, often aided by techniques like tandem mass spectrometry (MS/MS), can provide valuable clues about the connectivity and substructures within this compound. dea.gov Specific fragment losses can indicate the presence of certain functional groups or side chains, which corroborates the data obtained from NMR spectroscopy. nih.gov

Table 4: Common Fragment Losses in Mass Spectrometry and Their Structural Implications

| Fragment Loss (m/z) | Corresponding Neutral Fragment | Structural Implication |

| 18 | H₂O | Presence of a hydroxyl group |

| 44 | CO₂ | Presence of a carboxylic acid or ester |

| 43 | C₃H₇ or CH₃CO | Presence of an isopropyl or acetyl group |

| 29 | C₂H₅ or CHO | Presence of an ethyl or formyl group |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational technique in organic chemistry for identifying the types of bonds and functional groups within a molecule. This method operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to their vibrational frequencies. An IR spectrum, which plots the percentage of light that passes through a sample (transmittance) against the wavenumber of the radiation, provides a unique "fingerprint" of a molecule by revealing the functional groups present. specac.com

In the analysis of this compound, IR spectroscopy would be instrumental in identifying key functional groups. The presence of a carbonyl group (C=O), characteristic of esters and ketones, would be indicated by a strong absorption peak typically found in the 1650-1850 cm⁻¹ region. Additionally, the hydroxyl group (O-H) of the hemiketal moiety would produce a broad absorption band in the 3200-3600 cm⁻¹ range. The C-H stretching vibrations of the alkane portions of the molecule would be expected to appear between 2850-3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Absorption Frequency Range (cm⁻¹) | Intensity |

| O-H (in alcohol/hemiketal) | 3200-3600 | Broad, Strong |

| C-H (in alkanes) | 2850-3000 | Strong |

| C=O (in ester/lactone) | 1650-1850 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. azooptics.comsci-hub.se This absorption corresponds to the excitation of electrons to higher energy molecular orbitals. wikipedia.org The parts of a molecule that absorb light in the UV-Vis region are known as chromophores. researchgate.net The resulting spectrum is a plot of absorbance versus wavelength and is used to identify and quantify compounds containing chromophores. azooptics.comwikipedia.org

For this compound, UV-Vis spectroscopy helps to characterize its conjugated π-electron systems, which act as chromophores. The extent of conjugation in a molecule influences the wavelength at which it absorbs light; larger conjugated systems absorb at longer wavelengths. libretexts.org The α,β-unsaturated lactone moiety within the this compound structure is a key chromophore. This system would be expected to exhibit a π-π* transition, leading to a characteristic absorption maximum in the UV region. The precise wavelength of this absorption provides valuable information about the electronic environment of the chromophoric system. libretexts.org

Table 2: Expected UV-Vis Absorption for this compound's Chromophore

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| α,β-Unsaturated Lactone | π → π* | 200-250 |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. numberanalytics.comnumberanalytics.comnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com The way the X-rays are scattered by the electrons in the crystal allows for the precise mapping of atomic positions, bond lengths, and bond angles, thereby providing an unambiguous structural model.

In the case of this compound, obtaining a suitable crystal for X-ray diffraction analysis was a critical step in confirming its complex polycyclic structure and the relative configuration of its numerous stereocenters. The resulting crystallographic data provided unequivocal proof of the connectivity of the atoms and the spatial arrangement of the various substituents, solidifying the proposed structure. This technique was also crucial in the structural verification of key intermediates during the total synthesis of related natural products, such as caribenol A. acs.org

Computational Approaches in Stereostructure Assignment (e.g., DFT-NMR Calculations)

In recent years, computational methods, particularly Density Functional Theory (DFT) calculations of Nuclear Magnetic Resonance (NMR) parameters, have become an invaluable tool for the structural elucidation of complex organic molecules. nih.govnih.gov This approach involves calculating the theoretical NMR chemical shifts for various possible stereoisomers of a molecule and comparing them with the experimentally obtained NMR data. nih.govmdpi.com The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure.

This QM/NMR integrated approach offers a powerful alternative for stereostructural assignment, especially when X-ray crystallography is not feasible. nih.gov For molecules with multiple chiral centers like this compound, DFT calculations can help to differentiate between diastereomers by predicting subtle differences in their ¹³C and ¹H NMR spectra. nih.govmdpi.com By optimizing the geometry of the proposed structures and then calculating the NMR shielding constants, a theoretical spectrum is generated that can be correlated with experimental findings to confirm or revise a proposed structure. nih.govst-and.ac.uk

Confirmation of this compound's Structure through Total Synthesis

The total synthesis of a natural product serves as the ultimate confirmation of its proposed structure. The process involves the step-by-step construction of the target molecule from simpler, commercially available starting materials. If the spectroscopic data of the synthesized compound are identical to those of the natural product, the proposed structure is unequivocally validated.

The total synthesis of this compound, along with the related diterpenoid sandresolide B, was successfully achieved, starting from a common furan (B31954) building block. kobe-u.ac.jpacs.org This synthetic endeavor not only confirmed the proposed structure of this compound but also demonstrated the utility of furans as versatile starting materials in the synthesis of complex natural products. acs.orgresearchgate.net The successful completion of the synthesis provided the final piece of evidence, corroborating the structural details determined by spectroscopic and crystallographic methods. kobe-u.ac.jpacs.org

Innovations in Amphilectolide Total Synthesis and Analogs

Strategic Retrosynthetic Planning and Key Synthetic Disconnections

The total synthesis of amphilectolide and its structural relatives, such as sandresolide B, has often relied on a convergent and flexible strategy. A central feature of this planning is the retrosynthetic disconnection to a common furan-containing building block. nih.govescholarship.org This approach allows for a divergent synthesis of multiple natural products from a single, advanced intermediate.

The key retrosynthetic disconnections for this compound typically involve:

Late-stage oxidation of a furan (B31954) ring: The butenolide moiety of this compound is envisioned as arising from a late-stage oxidation of a furan precursor. escholarship.orguni-muenchen.de This transformation is often accomplished using singlet oxygen, followed by a rearrangement, such as the Kornblum-DeLaMare rearrangement. nih.govrsc.org

Cyclization to form the core ring system: The central carbocyclic framework is disconnected, leading to a linear precursor. The formation of this ring can be achieved through various cyclization strategies, including lanthanide-catalyzed ring closures. escholarship.org

Carbonylative coupling: The furan building block itself is disconnected via a palladium-mediated carbonylative coupling reaction, which serves as a crucial step to assemble the core furan structure efficiently. escholarship.org

This strategic planning, which hinges on the versatility of the furan synthon, provides a robust and adaptable pathway toward the target molecule and its analogs. nih.govfigshare.com

**3.2. Evolution of Total Synthetic Routes

The synthetic approaches to this compound have evolved, reflecting a trend towards greater efficiency, convergency, and stereochemical control.

The first total synthesis of (±)-amphilectolide was accomplished as part of a broader investigation into related norditerpenes. uni-muenchen.dedntb.gov.ua A landmark synthesis by Chen, Trauner, and coworkers utilized a furan-based strategy. nih.govescholarship.org This initial route established the feasibility of accessing the amphilectane skeleton through a carefully orchestrated sequence of reactions. Key features of this synthesis included a lanthanide-catalyzed ring closure to form a key intermediate and a late-stage furan oxidation using singlet oxygen to construct the butenolide ring. escholarship.org This synthesis was notable for its use of a common building block to also achieve the total synthesis of sandresolide B, demonstrating the efficiency of the chosen strategy. nih.gov

A second-generation synthesis of this compound was developed by Hao and Trauner, which further highlighted the power of using furans as versatile synthons. nih.govfigshare.comacs.org This work was part of a larger effort that also yielded the total syntheses of other complex diterpenoids, caribenols A and B. nih.gov The strategy showcases how a divergent approach from a common intermediate can provide access to a family of structurally related natural products, a hallmark of an efficient and well-designed convergent methodology. researchgate.net

Achieving stereocontrol is a critical challenge in the synthesis of complex natural products like this compound. Asymmetric synthesis refers to methods that produce unequal amounts of stereoisomers from achiral starting materials, a process that can be either enantioselective or diastereoselective. slideshare.net

An enantioselective total synthesis of various amphilectane diterpenoids, providing a route to chiral this compound, has been developed. nih.gov This approach established the crucial stereocenters with high precision. A key element of this strategy was the use of an asymmetric 1,4-addition to install the initial stereogenic center in the starting material. nih.gov This initial chirality then directed the stereochemical outcome of subsequent transformations. A pivotal step for controlling the stereochemistry was a highly stereoselective Cope rearrangement, the selectivity of which was rationalized through DFT calculations. nih.gov Such asymmetric strategies, which often employ chiral catalysts or auxiliaries, are essential for producing enantiopure material for biological studies. mdpi.commdpi.com

Second-Generation and Convergent Synthetic Methodologies

Pivotal Chemical Transformations and Reaction Methodologies

The successful synthesis of this compound has been enabled by the strategic implementation of powerful chemical reactions.

Palladium-catalyzed carbonylative coupling reactions are powerful tools for converting organic halides into carbonyl-containing compounds, such as ketones, esters, and amides, through the incorporation of carbon monoxide. researchgate.netrsc.orgmdpi.com These reactions have become indispensable in the synthesis of complex molecules and important intermediates for pharmaceuticals and agrochemicals. rsc.orgmagtech.com.cn

In the context of the this compound synthesis by the Trauner group, a palladium-mediated carbonylative coupling was a cornerstone of their strategy. nih.govescholarship.org This reaction was employed early in the synthesis to construct the key furan building block that served as the common precursor to both this compound and sandresolide B. escholarship.org The use of this carbonylative coupling highlights its utility in efficiently forging carbon-carbon bonds and introducing key functional groups that are essential for subsequent transformations.

Summary of Synthetic Approaches to this compound

| Synthesis Generation | Key Researchers/Group | Core Strategy | Key Reactions/Features |

| First-Generation | Chen, Trauner, et al. | Furan-based strategy from a common intermediate for (±)-amphilectolide and sandresolide B. nih.govescholarship.org | Palladium-mediated carbonylative coupling, Lanthanide-catalyzed ring closure, Furan oxidation (photooxygenation), Kornblum-DeLaMare rearrangement. nih.govescholarship.orgrsc.org |

| Second-Generation | Hao, Trauner, et al. | Convergent synthesis using furans as versatile synthons for multiple natural products. nih.govacs.org | Organocatalytic α-arylation, Intramolecular aldol (B89426) addition. nih.gov |

| Asymmetric | Unspecified in detail, but general approach described | Enantioselective synthesis establishing absolute stereocontrol. nih.gov | Asymmetric 1,4-addition, Stereoselective Cope rearrangement (thermal or gold-catalyzed). nih.gov |

Cyclization Reactions (e.g., Lanthanide-Catalyzed Ring Closure, Ring-Closing Metathesis)

The construction of the complex ring systems within this compound has been a significant challenge, addressed through innovative cyclization strategies. A key approach in the total synthesis of this compound involves a lanthanide-catalyzed ring closure. acs.orgnih.govescholarship.org This method was instrumental in elaborating a key furan building block, which serves as a common precursor to several norditerpene natural products. escholarship.org The use of lanthanide catalysts, such as those derived from lanthanide trisamide precatalysts like Ln[N(TMS)2]3, is effective for hydroalkoxylation/cyclization of alkynyl alcohols. nsf.gov The mechanism for this transformation involves the formation of a lanthanide alkoxide active species, followed by a turnover-limiting ring closure. nsf.gov This specific cyclization was pivotal in forming one of the core rings of the this compound structure from a linear precursor. acs.orgescholarship.org

While directly applied in the synthesis of related complex macrocycles, Ring-Closing Metathesis (RCM) represents another powerful tool for forming large rings. escholarship.orgwikipedia.org RCM is a metal-catalyzed reaction that forms a cycloalkene and volatile ethylene (B1197577) from a diene precursor, proceeding through a metallacyclobutane intermediate. wikipedia.org Although a relay ring-closing metathesis was featured in the synthesis of the 24-membered macrocyclic ring of archazolid B, a related natural product, the primary documented cyclization for the core of this compound itself relied on the lanthanide-catalyzed strategy. escholarship.orgrsc.org

Oxidative Transformations (e.g., Photooxygenation, Furan Oxidation with Singlet Oxygen, NaClO₂ Oxidation)

Oxidative transformations are crucial for installing the correct oxygenation patterns in the this compound core, particularly in converting a stable furan intermediate into a more functionalized moiety. The oxidation of a furan ring with singlet oxygen (¹O₂) is a cornerstone of this strategy. escholarship.orgacs.orgthieme-connect.com This reaction typically proceeds via a [4+2] cycloaddition of singlet oxygen to the furan's diene system, forming an unstable ozonide-like endoperoxide. thieme-connect.comuoc.gr This intermediate can then be manipulated to yield a variety of useful structures. acs.orgcapes.gov.br

In the context of the this compound synthesis, a key furan building block undergoes photooxygenation—the generation of singlet oxygen using light and a photosensitizer—to form an endoperoxide. acs.orgnih.govbeilstein-journals.org This step dramatically increases the molecular complexity and sets the stage for subsequent rearrangements. acs.orguoc.gr The resulting peroxide is then subjected to conditions that induce a Kornblum-DeLaMare rearrangement, ultimately yielding the desired γ-hydroxybutenolide structure. nih.govbeilstein-journals.orgrsc.org Specifically, the photooxygenation of the furan precursor to this compound was conducted in the presence of diisopropylethylamine (DIEA), followed by a reduction of the intermediate peroxide to achieve the final structure. beilstein-journals.org

Rearrangement Reactions (e.g., Kornblum-DeLaMare Rearrangement, Cope Rearrangements)

Rearrangement reactions provide a powerful means to reconfigure the carbon skeleton and introduce key functional groups, often in a stereocontrolled manner. The Kornblum-DeLaMare rearrangement is a pivotal final step in the total synthesis of this compound. acs.orgnih.govthieme-connect.com This base-catalyzed reaction converts an organic peroxide with an adjacent proton into a ketone and an alcohol. wikipedia.org In the this compound synthesis, the endoperoxide formed from the photooxygenation of the furan precursor undergoes a regioselective Kornblum-DeLaMare rearrangement to construct the γ-hydroxyenone motif of the target molecule. nih.govbeilstein-journals.orgrsc.org The reaction is typically promoted by an amine base, such as triethylamine (B128534) or DBU. nih.govwikipedia.org This rearrangement is a key biomimetic step, as such transformations are believed to occur in nature. researchgate.net

The Cope rearrangement, a escholarship.orgescholarship.org-sigmatropic rearrangement of a 1,5-diene, has been employed in the synthesis of various amphilectane and serrulatane diterpenoids, which are structurally related to this compound. acs.orgnih.gov These reactions can be promoted thermally or by gold catalysis and proceed with high stereoselectivity, often via a chair-like transition state. acs.orgtcichemicals.com Density functional theory (DFT) calculations have been used to explain the high stereoselectivity of the Cope rearrangement that leads to intermediates for this compound and the related natural product, caribenol A. acs.orgnih.govsemanticscholar.org

Alkylation and Acylation Reactions (e.g., Myers Alkylation, Intramolecular Friedel-Crafts Acylation)

Alkylation and acylation reactions are fundamental for building the carbon framework of this compound and its relatives. While the total synthesis of this compound branched off from a common intermediate, the synthesis of the closely related sandresolide B utilized a stereoselective Myers alkylation. acs.orgnih.govescholarship.org This method uses pseudoephedrine as a chiral auxiliary to achieve highly diastereoselective alkylation of amide enolates, which can then be converted to various functional groups with high enantiomeric enrichment. acs.org This specific alkylation was critical for overcoming steric hindrance during the construction of the sandresolide B skeleton. escholarship.orguni-muenchen.de

Intramolecular Friedel-Crafts acylation is another key C-C bond-forming reaction used in the synthesis of related terpenes, particularly for constructing cyclic ketones. nih.govmasterorganicchemistry.comrsc.org This reaction involves the cyclization of an aromatic ring onto an acyl group tethered to it, typically catalyzed by a Lewis acid. masterorganicchemistry.com In the synthesis of sandresolide B from the common furan intermediate, an intramolecular Friedel-Crafts acylation was successfully employed to close a seven-membered ring, a challenging transformation that is crucial for forming the characteristic cycloheptane (B1346806) ring of certain terpenes. escholarship.orgdntb.gov.ua

Stereo- and Regioselective Functionalization Strategies

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of a complex molecule like this compound. Various strategies were employed to install the correct three-dimensional arrangement of atoms and to ensure reactions occurred at the desired position.

The inherent stereoselectivity of key reactions was exploited. For example, the Cope rearrangement used in the synthesis of related structures proceeds via a highly ordered, chair-like transition state, which translates the stereochemistry of the starting material into the product with high fidelity. acs.orgsemanticscholar.org Similarly, the use of chiral auxiliaries, such as in the Myers alkylation, allows for the diastereoselective introduction of alkyl groups, which establishes a key stereocenter that can direct subsequent transformations. uni-muenchen.de

Regioselectivity was critical in the late-stage oxidative transformations. The Kornblum-DeLaMare rearrangement employed in the final step of the this compound synthesis proceeded with high regioselectivity, allowing for the specific formation of the target γ-hydroxyenone from an endoperoxide precursor. rsc.org This control is essential as alternative rearrangement pathways could lead to undesired isomeric products. The functionalization of the initial furan core and the strategic placement of directing groups were instrumental in guiding these outcomes. acs.org

Synthetic Exploration of this compound Derivatives and Structurally Related Analogs

The synthetic strategies developed for this compound have enabled the exploration and synthesis of its derivatives and other structurally related natural products. The common furan building block developed in the Trauner synthesis serves as a divergent intermediate, providing access not only to this compound but also to sandresolide B and potentially caribenol B. escholarship.orgrsc.org

The power of the key transformations has been applied to the synthesis of analogues. For instance, the asymmetric Kornblum-DeLaMare rearrangement has been used to generate trans-xanthanolide analogues. rsc.org This demonstrates the broader applicability of the methodology for creating non-natural compounds with potentially interesting biological profiles. The synthesis of other complex natural products, such as the chinensines and litseaverticillols, has also been achieved using similar strategies involving the singlet-oxygen-mediated oxidation of furan-bearing terpenes. uoc.grcapes.gov.br These efforts highlight how a deep understanding of a specific reaction cascade can be leveraged for the diversity-oriented synthesis of multiple complex molecules from common starting materials. nih.gov

Mechanistic Investigations of Amphilectolide S Biological Activities

In Vitro and Ex Vivo Biological Activity Assessments

Anti-inflammatory Activity in Cellular Models

The anti-inflammatory potential of amphilectolide and related diterpenoids from P. elisabethae has been a primary focus of investigation. nih.govnus.edu.sg While direct data on this compound is limited, studies on closely related compounds provide significant insights. For instance, various pseudopterosins, which share a common biosynthetic origin with this compound, have demonstrated potent anti-inflammatory effects. nus.edu.sgresearchgate.net In one study, pseudopterosin Q was found to inhibit the generation of thromboxane (B8750289) B2 (TXB2) and superoxide (B77818) anions in lipopolysaccharide (LPS)-activated rat neonatal microglia, with IC₅₀ values of 4.7 µM and 11.2 µM, respectively. nih.govacs.org This suggests an ability to modulate key inflammatory pathways. The mechanism for many anti-inflammatory natural products involves the inhibition of pro-inflammatory enzymes and signaling pathways. rsc.org For example, some compounds reduce cytokine production in macrophages, a key activity in controlling the inflammatory response. rsc.org

Cellular models commonly used to assess anti-inflammatory activity include macrophage cell lines like RAW 264.7, which, when stimulated with LPS, produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923). The inhibition of these mediators is a key indicator of anti-inflammatory potential. rsc.org

Antituberculosis Activity against Mycobacterial Strains

This compound has been identified as having moderate activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.govthieme-connect.com This finding positions it and its analogues as compounds of interest in the search for new antitubercular drugs, a critical area of research due to the rise of drug-resistant mycobacterial strains. nih.govresearchgate.netnih.gov

While a specific Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis H37Rv is not consistently reported in the available literature, related compounds from P. elisabethae have shown notable activity. For instance, sandresolide C exhibited 15% inhibition of mycobacterial growth at a concentration of 6.25 µg/mL. escholarship.org Another compound from the same organism, elisabethin H, inhibited 51% of mycobacterial growth at the same concentration. researchgate.net The standard for significant antitubercular activity in drug discovery programs is often considered a MIC value below 10 or 6.25 µg/mL. acs.orgjapsonline.com

Table 1: Antitubercular Activity of Compounds from P. elisabethae and Standard Drugs

| Compound/Drug | Organism | Activity/MIC | Reference |

|---|---|---|---|

| This compound | M. tuberculosis H37Rv | Moderate Activity | nih.govthieme-connect.com |

| Sandresolide C | M. tuberculosis H37Rv | 15% inhibition @ 6.25 µg/mL | escholarship.org |

| Elisabethin H | M. tuberculosis H37Rv | 51% inhibition @ 6.25 µg/mL | researchgate.net |

| Elisabethadienol | M. tuberculosis H37Rv | 28% inhibition @ 6.25 µg/mL | researchgate.net |

| Rifampicin | M. tuberculosis H37Rv | MIC ≈ 0.25 µg/mL | researchgate.net |

| Isoniazid | M. tuberculosis H37Rv | MIC ≈ 0.09 µM | researchgate.net |

Antiviral Properties in In Silico and Cellular Assays

The antiviral potential of compounds from P. elisabethae has been noted, though specific data for this compound is sparse. researchgate.netnih.gov In silico studies, which use computational models to predict interactions between a compound and a biological target, are often employed as a preliminary screening method for antiviral activity. mdpi.com These studies can predict if a compound is likely to bind to and inhibit key viral proteins, such as proteases or polymerases, which are essential for viral replication. mdpi.com However, no specific in silico or cellular assay results for this compound's antiviral activity were found in the reviewed literature. The broader class of diterpenes from this gorgonian has been flagged for antiviral activity, warranting future investigation into this compound itself. nih.gov

Other Identified Bioactivities and Phenotypes

Table 2: Cytotoxicity Data for Related Marine Compounds

| Compound Class/Name | Cell Line(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Elisabethamine | Lung and Prostate Cancer | Modest cytotoxicity | scribd.com |

| Related Furan (B31954) Diterpenes | Various Cancer Cells | > 50 µM | acs.org |

| Callyspongiolide | 3 Human Tumor Cell Lines | 60–320 nM | rsc.org |

Elucidation of this compound's Molecular Mechanisms of Action

Identification of Cellular Targets and Molecular Pathways

Understanding the molecular targets of a bioactive compound is crucial for its development as a therapeutic agent. For this compound and its relatives, several potential mechanisms have been proposed based on their observed biological effects.

The anti-inflammatory properties of related pseudopterosins are thought to stem from the inhibition of phospholipase A₂ (PLA₂). This enzyme is responsible for releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. By inhibiting PLA₂, these compounds can effectively cut off the supply chain for these key inflammatory mediators.

Another compelling area of investigation is the inhibition of vacuolar-type H⁺-ATPases (V-ATPases). escholarship.org V-ATPases are proton pumps essential for acidifying various cellular compartments and are implicated in diseases like cancer and osteoporosis. escholarship.org Notably, the archazolids, which are potent V-ATPase inhibitors, are mentioned in the context of this compound's total synthesis, suggesting a potential, albeit indirect, link. escholarship.org The archazolids exert their effects with high specificity and have been identified as valuable lead compounds. escholarship.org While direct inhibition of V-ATPase by this compound has not been confirmed, the structural relationships and shared synthetic pathways with known inhibitors make this a plausible and intriguing avenue for future mechanistic studies.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. openaccessjournals.comnih.gov This method provides critical insights into the binding affinity, mode, and energy, which are fundamental to understanding a compound's mechanism of action. openaccessjournals.commdpi.com

For this compound, molecular docking studies would be instrumental in identifying its potential protein targets. Given its reported activity against Mycobacterium tuberculosis H37RV, researchers could perform inverse docking, where this compound is screened against a library of known protein structures essential for the bacterium's survival. escholarship.orgnih.gov The process involves:

Target Identification: Selecting potential protein targets within the pathogen.

Conformational Sampling: Generating a variety of possible spatial arrangements (conformations) for both the this compound molecule and the protein's binding site. openaccessjournals.com

Scoring Functions: Using sophisticated algorithms to evaluate the interactions for each conformation. These functions calculate a score based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces to estimate the binding affinity. openaccessjournals.comnih.gov

The results, typically presented as binding energy values (e.g., in kcal/mol), would rank potential protein targets, guiding further experimental validation. openaccessjournals.com Although specific molecular docking studies featuring this compound are not prominent in the current literature, this approach remains a pivotal step for hypothesis generation in drug discovery. mdpi.com

Enzyme Kinetics and Inhibition Modalities

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Investigating how a molecule like this compound affects these rates can reveal whether it acts as an enzyme inhibitor and, if so, its specific mechanism of inhibition. mdpi.com This is crucial for understanding its pharmacological effect at a molecular level.

When an inhibitor is introduced, it can alter key kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). khanacademy.orgsigmaaldrich.com The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. sigmaaldrich.com Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. sigmaaldrich.com

By measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data, often using graphical methods like the Lineweaver-Burk plot, the specific modality of inhibition can be determined. khanacademy.orgsci-hub.se

Table 1: Common Types of Reversible Enzyme Inhibition and Their Effects on Kinetic Parameters

| Inhibition Type | Description | Effect on Vₘₐₓ | Effect on Kₘ |

| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. inspiraadvantage.com | Unchanged | Apparent increase |

| Noncompetitive | Inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. inspiraadvantage.com | Decrease | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. inspiraadvantage.com | Decrease | Apparent decrease |

Detailed enzyme kinetic studies on this compound, which would determine its inhibition constant (Kᵢ) and specific modality against its target enzymes, have not yet been published. nih.gov Such studies are essential to fully characterize its inhibitory potential.

Cell-Based Assays for Pathway Modulation

Cell-based assays are powerful tools used to study the effects of a compound on living cells, providing insights into how it modulates complex biological signaling pathways. mdpi.com These pathways, such as the MAPK/ERK or AKT signaling cascades, are networks of proteins that transmit signals from the cell surface to intracellular targets, governing fundamental processes like cell proliferation, differentiation, and apoptosis. wikipedia.orgmedsci.org

To investigate how this compound exerts its biological effects, various cell-based assays could be employed:

Proliferation and Cytotoxicity Assays: Initial screens would determine the concentration at which this compound inhibits cell growth or is cytotoxic. This is often done using assays that measure metabolic activity or cell membrane integrity.

Reporter Gene Assays: These assays use an engineered genetic construct where a specific signaling pathway's activity is linked to the expression of an easily detectable protein, like luciferase. mdpi.com A change in the reporter signal in the presence of this compound would indicate modulation of that pathway.

Phosphorylation Detection: Many signaling pathways are activated through the phosphorylation of key proteins (kinases). medsci.org Techniques like Western blotting or specialized ELISAs with phospho-specific antibodies can be used to measure the phosphorylation status of specific proteins (e.g., p38, JNK, Akt) in cells treated with this compound, revealing which pathways are affected. medsci.org

Given this compound's antitubercular activity, relevant cell-based models would include M. tuberculosis-infected macrophages. Assays could measure the modulation of host cell signaling pathways that are crucial for the pathogen's survival or for the host's immune response. nih.govoaepublish.com Currently, specific studies detailing pathway modulation by this compound are not available in the literature.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This knowledge is used to design and synthesize more potent and selective analogs. mdpi.com

Design and Synthesis of Truncated and Modified Analogs for SAR

The total synthesis of a natural product like this compound is a critical achievement that not only confirms its structure but also provides a platform for producing analogs for SAR studies. escholarship.orgnih.gov The reported synthetic routes to this compound and the related compound sandresolide B are particularly amenable to the creation of modified analogs because they originate from a common furan building block. researchgate.netnih.gov This convergent approach allows for variations to be introduced systematically.

Key synthetic reactions that enable the generation of analogs include:

Palladium-mediated Carbonylation: This reaction is crucial for incorporating a key one-carbon unit and can be adapted to modify parts of the molecular skeleton. researchgate.net

Intramolecular Friedel-Crafts Acylation: Used to form a seven-membered ring in the synthesis of sandresolide B, this strategy could be used to explore different ring sizes or substituents. escholarship.orgresearchgate.net

Kornblum-DeLaMare Rearrangement: A key biomimetic step used in the final stages of the synthesis, offering a way to introduce functionality in a specific manner. researchgate.netrsc.org

Myers Alkylation: Employed to overcome steric challenges, this reaction could be used to install different side chains. escholarship.org

By applying these synthetic strategies, researchers can create libraries of analogs, including truncated versions that lack certain functional groups or parts of the carbon skeleton, and modified versions with altered substituents. nih.govresearchgate.net Comparing the biological activity of these analogs with that of the parent this compound allows for the identification of the key structural features—the pharmacophore—required for its biological function. mdpi.com

Table 2: Key Synthetic Strategies for this compound and Analog Synthesis

| Synthetic Reaction | Purpose in Synthesis | Potential for Analog Creation |

| Pd-mediated Carbonylation | Construction of core building block | Allows modification of the furan precursor. researchgate.net |

| Lanthanide-catalyzed Ring Closure | Formation of a key cyclic structure | Can be used to explore different ring systems. escholarship.org |

| Photooxygenation/Kornblum-DeLaMare | Final stage functionalization | Allows for modifications to the lactone ring. researchgate.netrsc.org |

| Myers Alkylation | Attachment of side chains | Enables introduction of diverse alkyl groups. escholarship.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net Instead of synthesizing and testing every possible analog, QSAR models can predict the activity of new, hypothetical compounds, thereby guiding synthetic efforts toward the most promising candidates. frontiersin.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each analog, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., lipophilicity), electronic properties, or structural features (e.g., molecular volume, number of specific bonds).

Model Generation: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netfrontiersin.org

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds to ensure it is robust and not due to chance correlation. frontiersin.org

For this compound, a QSAR model could reveal which structural properties, such as the angle between rings or the electronic nature of substituents, are critical for its antitubercular activity. nih.gov While QSAR is a powerful tool, no specific models for this compound and its derivatives have been reported in the literature to date.

Impact of Chirality and Conformational Preferences on Biological Function

Chirality, or the "handedness" of a molecule, is a fundamental aspect of stereochemistry that has a profound impact on biological activity. numberanalytics.comresearchgate.net Most biological targets, such as enzymes and receptors, are themselves chiral, being made of L-amino acids. nih.gov This means they often interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. biomedgrid.com

This compound is a chiral natural product, and it is biosynthesized as a single, specific stereoisomer. nih.gov The total synthesis routes developed for this compound are stereoselective, meaning they are designed to produce this specific, naturally occurring isomer. escholarship.orgresearchgate.net This focus underscores the accepted importance of its precise three-dimensional structure for its function.

The molecule's conformational preference—the specific shape it tends to adopt due to rotation around its single bonds—is also critical. This preferred conformation determines how well the molecule's functional groups are positioned to interact with the binding site of its biological target. nih.gov Any change in the stereochemistry of this compound would likely alter its stable conformations, thereby disrupting the key interactions necessary for its biological activity. While direct studies comparing the activity of different this compound stereoisomers have not been published, the principles of stereochemistry strongly suggest that the natural configuration is essential for its observed effects. nih.govontosight.ai

Hypothesized Biosynthetic Pathways of Amphilectolide

Identification of Putative Biosynthetic Precursors (e.g., Geranylgeranyl Phosphate)

Amphilectolide is classified as a diterpenoid, a large family of natural products built from a 20-carbon precursor. researchgate.netescholarship.org The universal precursor for all diterpenes is Geranylgeranyl Pyrophosphate (GGPP). researchgate.netwikipedia.org GGPP is an intermediate in the isoprenoid biosynthesis pathway and is itself constructed from smaller five-carbon (C5) units. wikipedia.org

The biosynthesis of these C5 building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP), occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.netnih.gov Through the action of Geranylgeranyl Pyrophosphate Synthase (GGPPS), one molecule of Farnesyl Pyrophosphate (FPP), a C15 intermediate, is condensed with one molecule of IPP to yield the C20 molecule, GGPP. wikipedia.orgproteopedia.org This C20 diphosphate (B83284) is the fundamental starting point for the cascade of reactions leading to the this compound scaffold.

| Precursor Molecule | Chemical Formula | Role in Pathway |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 building block/starter unit |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | C15 intermediate |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | Direct C20 precursor to diterpenes researchgate.netwikipedia.org |

Proposed Key Enzymatic Steps and Cyclization Events

The construction of the intricate polycyclic core of this compound from the linear GGPP precursor is believed to be orchestrated by a class of enzymes known as terpene synthases or cyclases. researchgate.net The proposed sequence begins with the enzyme-mediated ionization of GGPP, which involves the removal of the pyrophosphate group to generate a reactive geranylgeranyl carbocation.

This highly unstable intermediate is then precisely folded within the enzyme's active site, initiating a cascade of intramolecular cyclization reactions. This enzymatic control ensures the formation of specific stereocenters and ring junctions. While the exact cyclase responsible for this compound has not yet been identified, the process is expected to follow the general mechanism of diterpene biosynthesis, where the carbocation undergoes one or more carbon-carbon bond-forming steps to assemble the foundational ring system. researchgate.net Studies on the total synthesis of this compound have employed biomimetic strategies, such as lanthanide-catalyzed ring closures, to mimic these proposed enzymatic cyclizations, further supporting the plausibility of such a cationic cascade in nature. researchgate.netescholarship.org

Hypothetical Rearrangements and Oxidative Modifications in Biosynthesis

Following the formation of the initial carbon skeleton by the terpene cyclase, a series of "tailoring" reactions are required to achieve the final structure of this compound. These modifications are typically catalyzed by a host of enzymes, including cytochrome P450 monooxygenases and other oxidoreductases. researchgate.net These enzymes introduce the various functional groups, such as hydroxyls, ketones, and the characteristic butenolide (lactone) ring found in this compound.

Oxidative rearrangements are common and powerful transformations in the biosynthesis of fungal and other microbial natural products. d-nb.infonih.gov It is hypothesized that similar events occur in the this compound pathway. Biomimetic total synthesis studies provide strong clues for these steps; for instance, key reactions such as photooxygenation and the Kornblum-DeLaMare rearrangement were utilized to construct the this compound molecule in the laboratory. researchgate.net The use of these reactions in a synthetic context suggests that analogous enzyme-catalyzed oxidation and rearrangement processes are likely involved in the natural formation of the butenolide moiety from a furan (B31954) intermediate. researchgate.netnih.gov

Unresolved Questions and Future Directions in Biosynthetic Elucidation

Despite the plausible biosynthetic pathway outlined above, significant questions remain unanswered. The specific enzymes—the terpene cyclase(s) and the suite of tailoring enzymes responsible for oxidation and rearrangement—have not been isolated or characterized. The precise sequence of events, including the order of cyclizations and oxidative modifications, remains hypothetical.

A critical goal for future research is the identification and characterization of the this compound biosynthetic gene cluster (BGC) from the source organism, the gorgonian octocoral Pseudopterogorgia elisabethae, or its associated symbiotic microorganisms. escholarship.org Discovering the BGC would allow for the identification of all the genes encoding the biosynthetic enzymes. nih.gov Subsequent heterologous expression of these genes in a suitable host organism would enable researchers to functionally characterize each enzyme and definitively confirm its role in the pathway. This approach, combining genomics, enzymology, and synthetic chemistry, will be essential to fully unravel the chemical logic behind the biosynthesis of this compound. nih.gov

Future Research Trajectories and Academic Significance

Development of Next-Generation Synthetic Technologies for Complex Diterpenoids

The total synthesis of amphilectolide serves as a benchmark for assessing and developing powerful synthetic methodologies. acs.orgnih.govacs.orgescholarship.org The existing routes, while successful, highlight the persistent challenges associated with constructing stereochemically dense and highly oxidized natural products. Future research will likely focus on creating more efficient, scalable, and divergent synthetic strategies. The total synthesis of complex diterpenes has become a crucial area for advancing organic chemistry, pushing the boundaries of what is possible in molecular construction. researchgate.netnih.govacs.org

Key synthetic achievements for this compound have utilized a range of sophisticated reactions, as detailed in the table below. acs.orgnih.govacs.org

| Synthetic Strategy | Key Reactions Employed | Significance | Reference |

|---|---|---|---|

| Convergent Synthesis from Furan (B31954) Intermediate | Palladium-mediated carbonylation, Lanthanide-catalyzed ring closure, Photooxygenation, Kornblum–DeLaMare rearrangement | Demonstrates the utility of a common building block for accessing multiple diterpenoids and the application of a biomimetic rearrangement. | acs.orgnih.govacs.org |

| Cope Rearrangement Approach | Asymmetric 1,4-addition, Gold-catalyzed 6-endo-dig cyclization, Stereoselective Cope rearrangement | Provides an alternative and stereocontrolled route to the core amphilectane skeleton, with DFT calculations supporting the observed selectivity. | nih.govacs.org |

Future endeavors will likely leverage these insights to explore late-stage C-H functionalization, allowing for the modification of the complex core near the end of the synthesis. Furthermore, the development of novel cascade reactions, inspired by the proposed biosynthetic pathways, could dramatically shorten synthetic sequences, providing rapid access to this compound and its analogues. acs.org

Advanced Investigations into this compound's Chemobiological Profile

This compound has been reported to exhibit growth inhibition against Mycobacterium tuberculosis. acs.orgsoton.ac.ukresearchgate.net However, its precise mechanism of action and molecular target remain unelucidated. This knowledge gap represents a significant opportunity for advanced chemobiological investigation. Future research should aim to move beyond preliminary screening to pinpoint the specific cellular machinery affected by this compound.

Methodologies for these investigations could include:

Target Identification: Utilizing affinity-based probes derived from the this compound scaffold to perform pull-down experiments in bacterial lysates, followed by mass spectrometry to identify binding partners.

Genetic and Proteomic Profiling: Employing techniques such as transcriptional profiling (RNA-Seq) or proteomics to analyze the changes in gene expression and protein abundance in M. tuberculosis upon treatment with this compound. This can provide clues about the pathways it perturbs.

Broader Bioactivity Screening: Given that related natural products from Pseudopterogorgia elisabethae exhibit anti-inflammatory and antiplasmodial activities, a comprehensive screening of this compound against a wider panel of disease models is warranted. nih.govrsc.orgrsc.org

A thorough understanding of its biological activity is a prerequisite for any further development and is essential for validating it as a lead compound.

Mechanistic Insights into Biosynthetic Pathways for Chemoenzymatic Synthesis

The biosynthesis of complex marine diterpenoids like this compound is a fertile ground for discovery. While the exact enzymatic pathway is unknown, it is presumed to originate from geranylgeranyl pyrophosphate (GGPP) and involve a cascade of cyclization and oxidation reactions. The use of a biomimetic Kornblum-DeLaMare rearrangement in its total synthesis suggests a plausible, nature-inspired route for forming the γ-hydroxybutenolide moiety. rsc.orgrsc.org

Future research should focus on:

Genome Mining: Identifying the biosynthetic gene cluster responsible for this compound production within the gorgonian coral P. elisabethae or its associated microbial symbionts.

Enzyme Characterization: Expressing and characterizing the key enzymes, particularly the terpene cyclase that forms the initial carbon skeleton and the cytochrome P450 monooxygenases that perform subsequent oxidative tailoring.

Chemoenzymatic Synthesis: Integrating biological and chemical methods offers a powerful hybrid approach. uva.es For instance, the core skeleton of this compound could be produced at scale in an engineered microbial host (e.g., E. coli or yeast) harboring the necessary biosynthetic enzymes. nih.gov This biologically-produced intermediate could then be diversified through chemical reactions (late-stage functionalization) to generate this compound and novel analogues that are inaccessible through purely biological or chemical means. chemrxiv.org

This chemoenzymatic strategy could overcome the supply limitations of natural sourcing and the complexities of total synthesis, paving the way for extensive biological evaluation. uva.esmdpi.com

Exploration of this compound as a Scaffold for Novel Chemical Methodologies

The synthesis of highly complex natural products has historically been a major driver for the invention of new chemical reactions and strategies. numberanalytics.com this compound, with its intricate polycyclic framework and dense oxygenation pattern, serves as an ideal scaffold for testing the limits of existing synthetic methods and inspiring the development of new ones. acs.org

Future research can utilize the this compound framework to:

Validate New Reactions: Test the feasibility and selectivity of novel C-H activation, oxidation, or rearrangement reactions on a complex, real-world substrate.

Inspire Divergent Synthesis: Use the core this compound skeleton as a branching-off point to create a diverse library of related, but non-natural, compounds through skeletal rearrangements or late-stage modifications. This could lead to the discovery of molecules with entirely new biological activities.

Showcase Methodological Power: The successful application of a new synthetic method to a challenging target like this compound provides powerful validation of its utility and robustness, encouraging its wider adoption by the chemistry community. The use of the Cope rearrangement and furan oxidation strategies in its synthesis already exemplifies this principle. nih.govacs.orgthieme-connect.com

In this context, this compound is not just the target but also the vehicle for chemical innovation, contributing to the broader toolkit of organic synthesis.

Q & A

Q. How can researchers determine the absolute configuration of Amphilectolide isolates?

Category: Structural Elucidation Methodological Answer: The absolute configuration of this compound is typically resolved using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) analysis (e.g., NOESY/ROESY for spatial proton-proton correlations) and electronic circular dichroism (ECD) are critical for preliminary stereochemical assignments. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) is employed. Researchers must cross-reference spectroscopic data with synthetic standards or closely related analogs to mitigate misassignments, as seen in cases where isolation errors were later corrected through correspondence with original authors .

Q. What bioassay methodologies are most effective for evaluating this compound’s bioactivity?

Category: Biological Evaluation Methodological Answer: Standardized cytotoxicity assays (e.g., MTT or SRB assays against cancer cell lines) are primary tools for assessing this compound’s bioactivity. Researchers should validate results using orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to confirm mechanisms of action. Dose-response curves (IC₅₀ values) must be statistically robust, with replicates (n ≥ 3) and controls for solvent interference. For in vivo studies, zebrafish or murine models are recommended, but strict adherence to ethical guidelines (e.g., IACUC protocols) is mandatory .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of synthetic vs. natural this compound?

Category: Data Contradiction Analysis Methodological Answer: Discrepancies often arise from variations in stereochemical purity, solvent effects, or assay conditions. To resolve these:

Reproduce Isolation/Synthesis: Validate synthetic routes (e.g., total synthesis by Chen et al. ) and compare NMR data with natural isolates.

Control Experiments: Test synthetic intermediates for residual catalysts/solvents that may influence bioactivity.

Assay Standardization: Use identical cell lines, incubation times, and positive controls across studies.

Meta-Analysis: Compare raw data from multiple studies to identify outliers or methodological biases.

Example Workflow:

Synthesize this compound via published routes .

Characterize purity via HPLC-MS (>95%).

Re-test bioactivity under standardized assay conditions.

Q. What strategies optimize the total synthesis of this compound for scalability and stereochemical fidelity?

Category: Synthetic Chemistry Methodological Answer: Retrosynthetic analysis prioritizing convergent routes minimizes step count and maximizes yield. Key steps include:

- Macrolactonization: Mitsunobu or Yamaguchi conditions to preserve stereochemistry.

- Stereocontrol: Chiral auxiliaries or asymmetric catalysis (e.g., Shiina’s lactonization).

- Scalability: Replace chromatography with crystallization where possible.

Challenges and Solutions:

| Challenge | Solution | Citation |

|---|---|---|

| Epimerization during synthesis | Low-temperature reactions (-78°C) | |

| Low macrolactone yields | High-dilution conditions (0.001–0.01 M) |

Q. How can researchers resolve contradictory spectral data during structural characterization?

Category: Analytical Chemistry Methodological Answer: Contradictions often stem from impurities, solvent artifacts, or misassigned peaks. Steps for resolution:

Re-purification: Use preparative HPLC or recrystallization.

Multi-Technique Cross-Validation: Combine NMR (¹³C, DEPT-Q), HRMS, and IR.

Computational Modeling: Compare experimental ECD/VCD spectra with DFT-calculated data.

Collaborative Verification: Share data with independent labs for peer validation.

Case Study:

In the initial isolation of this compound, misassignment of a methyl group’s position was later corrected via SC-XRD and synthetic replication, underscoring the need for multi-method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.